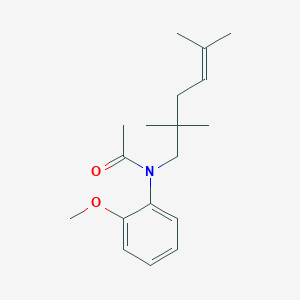

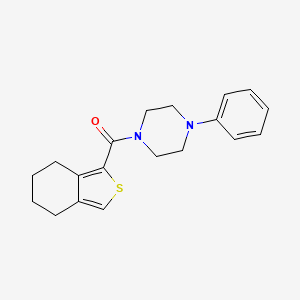

![molecular formula C11H11NOS2 B5577834 N-[2-(2-噻吩基)乙基]噻吩-2-甲酰胺](/img/structure/B5577834.png)

N-[2-(2-噻吩基)乙基]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene-based compounds like N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide often involves strategic reactions that allow for the incorporation of functional groups at specific positions on the thiophene rings. A notable method includes the Intramolecular Diels–Alder reaction of N-(2-Thienyl)allene carboxamides, where the thiophene nucleus acts alternately as a diene or a dienophile depending on the substituents in the allenic ω-position (Himbert, G., Schlindwein, H.‐J., & Maas, G., 1990). Such synthetic approaches enable the precise modification of the thiophene scaffold, leading to the desired compound with specific functional groups.

Molecular Structure Analysis

The molecular structure of thiophene-based carboxamides, including N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide, reveals insights into their molecular geometry, hydrogen bonding, and related weak interactions. X-ray diffraction studies provide detailed information on the crystal packing and stability influenced by intra-molecular interactions. For example, research on similar compounds demonstrated the importance of N-H…O=C and C-H…O interactions in stabilizing the molecular geometry (Dey, D., Prakash, V., Vasu, Saravanan, J., & Chopra, D., 2012).

Chemical Reactions and Properties

Thiophene-based carboxamides participate in various chemical reactions, reflecting their reactive nature and the influence of the thiophene and carboxamide functionalities. These reactions are crucial for modifying the compound for specific applications or for further synthetic steps. The interactions and reactivity of thiophene nuclei, as dienes or dienophiles, play a significant role in their chemical behavior and the synthesis of complex molecules (Himbert, G., Schlindwein, H.‐J., & Maas, G., 1990).

科学研究应用

化学反应性和合成

N-[2-(2-噻吩基)乙基]噻吩-2-甲酰胺和相关的噻吩衍生物因其独特的化学反应性和合成应用潜力而受到研究。例如,与本化合物相关的 N-(2-噻吩基)丙二烯甲酰胺发生分子内狄尔斯-阿尔德反应,展示了噻吩核在取代基修饰下充当二烯或亲二烯的能力。这种反应性为创造在制药和材料科学领域至关重要的复杂分子结构提供了途径 (Himbert, Schlindwein, & Maas, 1990)。

酶抑制的治疗应用

与 N-[2-(2-噻吩基)乙基]噻吩-2-甲酰胺结构相似的化合物已被评估其抑制人白细胞弹性蛋白酶 (HLE) 的能力,HLE 是一种与多种炎症和退行性疾病有关的酶。一项从 2-氨基噻吩-3-羧酸乙酯合成 2-(二乙氨基)噻吩1,3ŏ氮杂-4-酮的研究证明了有效的 HLE 抑制,表明了在管理由 HLE 活性介导的病症方面潜在的治疗应用 (Gütschow et al., 1999)。

先进材料开发

噻吩衍生物,包括与 N-[2-(2-噻吩基)乙基]噻吩-2-甲酰胺相关的衍生物,因其在开发先进材料中的用途而得到探索。值得注意的是,噻吩并[3,4-b]噻吩基有机染料已被合成用于染料敏化太阳能电池 (DSSC)。这些化合物具有乙基噻吩并[3,4-b]噻吩-2-羧酸乙酯 (ETTC) 实体,表现出有利于高效太阳能转换的显着电化学性质,证明了该化合物在可再生能源技术中的潜力 (Chen et al., 2012)。

抗风湿潜力

研究还强调了噻吩衍生物的抗风湿潜力,对乙基 2-(2-氰基-3-巯基-3-(苯氨基)丙烯酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯及其金属配合物等化合物的研究。这些研究表明显着的抗氧化、镇痛和抗风湿作用,表明噻吩衍生物在管理类风湿关节炎等慢性病方面具有更广泛的药理学意义 (Sherif & Hosny, 2014)。

未来方向

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide” and other thiophene derivatives could involve further exploration of their synthesis methods and biological activities.

属性

IUPAC Name |

N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c13-11(10-4-2-8-15-10)12-6-5-9-3-1-7-14-9/h1-4,7-8H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCPXEJHDFNOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)